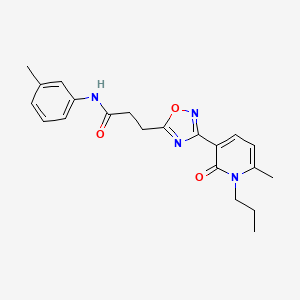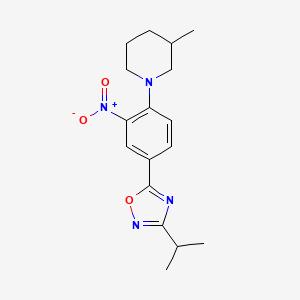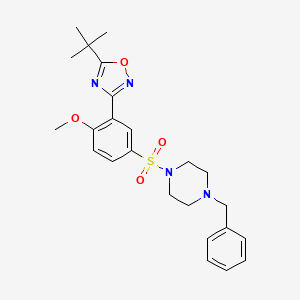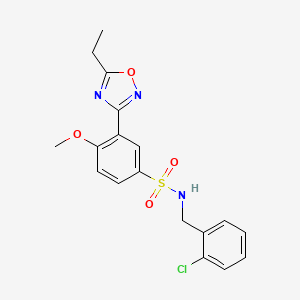
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as CMS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMS is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects, including the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the suppression of inflammation, and the reduction of blood glucose levels in diabetic animals. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide in laboratory experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying specific biological processes. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have low toxicity in animal studies, making it a relatively safe compound to use in laboratory settings. However, one limitation of using 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide. One potential area of research is the development of new drugs based on the structure of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and administration of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide in laboratory settings.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the reaction of N-cyclohexylmethylamine with 4-methoxybenzylchloride to obtain N-cyclohexylmethyl-4-methoxybenzylamine. This intermediate is then reacted with acetic anhydride and sulfamic acid to obtain 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have multiple applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-10-8-14(9-11-16)12-18-17(20)13-19(24(2,21)22)15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQAROHKOWEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)


![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)


